Phenol, 2-chloro-6-nitro-4-(1,1,3,3-tetramethylbutyl)-
Phenol, 2-chloro-6-nitro-4-(1,1,3,3-tetramethylbutyl)-
Brand Name:
Vulcanchem
CAS No.:
17199-21-2
VCID:
VC21030756
InChI:
InChI=1S/C14H20ClNO3/c1-13(2,3)8-14(4,5)9-6-10(15)12(17)11(7-9)16(18)19/h6-7,17H,8H2,1-5H3
SMILES:
CC(C)(C)CC(C)(C)C1=CC(=C(C(=C1)Cl)O)[N+](=O)[O-]
Molecular Formula:
C14H20ClNO3
Molecular Weight:
285.76 g/mol
Phenol, 2-chloro-6-nitro-4-(1,1,3,3-tetramethylbutyl)-
CAS No.: 17199-21-2
Cat. No.: VC21030756
Molecular Formula: C14H20ClNO3
Molecular Weight: 285.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17199-21-2 |
|---|---|
| Molecular Formula | C14H20ClNO3 |
| Molecular Weight | 285.76 g/mol |
| IUPAC Name | 2-chloro-6-nitro-4-(2,4,4-trimethylpentan-2-yl)phenol |
| Standard InChI | InChI=1S/C14H20ClNO3/c1-13(2,3)8-14(4,5)9-6-10(15)12(17)11(7-9)16(18)19/h6-7,17H,8H2,1-5H3 |
| Standard InChI Key | CMZFNWJNFPSWLL-UHFFFAOYSA-N |
| SMILES | CC(C)(C)CC(C)(C)C1=CC(=C(C(=C1)Cl)O)[N+](=O)[O-] |
| Canonical SMILES | CC(C)(C)CC(C)(C)C1=CC(=C(C(=C1)Cl)O)[N+](=O)[O-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator